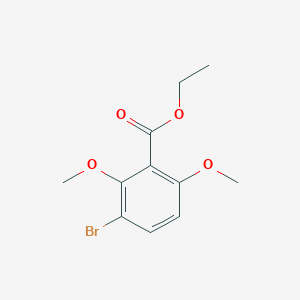

Ethyl 3-bromo-2,6-dimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

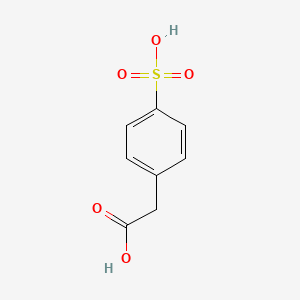

Ethyl 3-bromo-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C11H13BrO4 . It is used as a reactant in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .

Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-2,6-dimethoxybenzoate can be represented by the InChI code: 1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 . This indicates that the compound contains an ethyl group (C2H5-) attached to a benzoate group (C6H4COO-) that is substituted with bromine (Br) and two methoxy groups (CH3O-) at positions 3 and 2,6 respectively.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Ethyl 3-bromo-2,6-dimethoxybenzoate has been synthesized and analyzed through various methods. Khan et al. (2012) conducted the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid, leading to the formation of ethyl 2,6-dimethoxybenzoate. This compound's structure was confirmed by spectroscopic data and X-ray diffraction studies, highlighting its potential for further research applications (Khan, Ibrar, & White, 2012).

Crystal Structure and Inclusion Compounds

In research by Wallet et al. (2000), the structures of solid inclusion compounds with 2',6'-dimethoxyflavone and 3-bromo-2,6-dimethoxybenzoic acid were investigated. This study utilized single-crystal X-ray analysis to explore the complexation involving intermolecular hydrogen bonds, which is crucial in understanding the chemical interactions and applications of these compounds (Wallet, Gaydou, Lachekar, & Pichon-Pesme, 2000).

Regioselective Synthesis

Bengtsson & Hoegberg (1993) described the regioselective syntheses of various benzamides from 2,6-dimethoxybenzoic acid. The methodology involved protection, ortho-lithiation, and bromination, demonstrating the compound's versatility in synthesizing pharmacologically relevant molecules (Bengtsson & Hoegberg, 1993).

Inhibitory Activity and Synthesis

Research has also focused on the synthesis of derivatives of 3-bromo-2,6-dimethoxybenzoic acid and their biological activities. For instance, Lijun (2010) synthesized Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate and investigated its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing significant inhibitory effects (Lijun, 2010).

Safety And Hazards

Direcciones Futuras

Given the potential applications of Ethyl 3-bromo-2,6-dimethoxybenzoate in the synthesis of various compounds, future research could focus on exploring its reactivity under different conditions and its potential uses in the synthesis of new compounds. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

Propiedades

IUPAC Name |

ethyl 3-bromo-2,6-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKNVTLIXOHBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-2,6-dimethoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)

![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)

![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)